molecular formula C15H21NO4 B2403812 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid CAS No. 191611-88-8

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

Cat. No. B2403812
M. Wt: 279.336
InChI Key: QHXDGTCLHSYKEF-UHFFFAOYSA-N
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Description

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ibuprofen and is widely used as a pain reliever, fever reducer, and anti-inflammatory agent. The synthesis of ibuprofen is a complex process that involves several steps.

Scientific Research Applications

Biotransformation Studies

  • Biotransformation in Different Species : Research by Pottier, Busigny, and Raynaud (1978) on a structurally similar compound, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, reveals species-specific biotransformation pathways. In humans, rapid reduction to an alcohol occurs, whereas in other species, the side-chain is oxidized to acetic acid. This indicates that metabolism varies unpredictably across species (Pottier, Busigny, & Raynaud, 1978).

Synthesis and Chemical Transformation

  • Enantioselective Synthesis : Arvanitis et al. (1998) describe enantioselective synthesis routes for 3-aminopropanoic acid derivatives, relevant for the synthesis of compounds like 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid. These methods involve electrophilic attack and introduce nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid with antimicrobial properties. These compounds exhibited significant activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Mickevičienė et al., 2015).

Application in Medicinal Chemistry

  • Enzyme Inhibition : Galardy and Kortylewicz (1984) studied the inhibition of carboxypeptidase A by analogues of butanoic acids. Their findings provide insights into potential applications of structurally similar compounds in enzyme inhibition and medicinal chemistry (Galardy & Kortylewicz, 1984).

Pharmaceutical Intermediates

  • Synthesis for Drug Applications : Research by Zhang (2005) on the synthesis of 4-phenyl-2-butanone, an intermediate in medicinal synthesis, highlights the potential of structurally similar butanoic acid derivatives in pharmaceutical production (Zhang, 2005).

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(9-13(17)18)11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXDGTCLHSYKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

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